molecular formula C18H22N4O2S B2466599 1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea CAS No. 1005299-38-6

1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea

Cat. No.: B2466599
CAS No.: 1005299-38-6
M. Wt: 358.46
InChI Key: YSWFDZXFZAQOCO-UHFFFAOYSA-N
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Description

1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, a piperidine moiety, and a urea linkage, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Piperidine Moiety: The thiazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution.

    Urea Formation: The final step involves the reaction of the thiazole-piperidine intermediate with p-tolyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2-Oxo-2-(morpholin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea: Similar structure but with a morpholine ring instead of piperidine.

    1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea: Contains a pyrrolidine ring instead of piperidine.

Uniqueness

1-(4-(2-Oxo-2-(piperidin-1-yl)ethyl)thiazol-2-yl)-3-(p-tolyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[4-(2-oxo-2-piperidin-1-ylethyl)-1,3-thiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-13-5-7-14(8-6-13)19-17(24)21-18-20-15(12-25-18)11-16(23)22-9-3-2-4-10-22/h5-8,12H,2-4,9-11H2,1H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWFDZXFZAQOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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